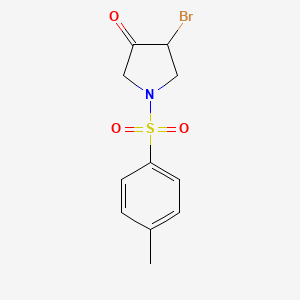

4-Bromo-1-tosylpyrrolidin-3-one

Vue d'ensemble

Description

4-Bromo-1-tosylpyrrolidin-3-one is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of pyrrolidinone, featuring a bromine atom and a tosyl group attached to the pyrrolidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-tosylpyrrolidin-3-one typically involves the bromination of a pyrrolidinone derivative followed by tosylation. One common method includes the reaction of 4-bromo-3-nitrotoluene with a sulfonyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The C-4 bromine atom undergoes nucleophilic substitution (SN2 or SNAr) under varied conditions:

-

Mechanistic Notes :

Ring-Opening and Functionalization

The pyrrolidinone ring undergoes controlled cleavage or functionalization:

Acid-Catalyzed Hydrolysis

Reductive Ring Contraction

-

Conditions : LiAlH₄, THF, 0°C → RT

-

Product : 4-Bromo-1-tosylpyrrolidine (saturated amine)

Transition Metal-Catalyzed Cyclizations

The bromine atom participates in electrophilic cyclizations to construct fused heterocycles:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| PtCl₄ | Wet THF, RT, 18 h | α,β-Unsaturated γ-lactone derivatives | Natural product precursors |

| Cu(OTf)₂ | DCE, 80°C, 24 h | Pyrrolo[2,1-f] triazine | Bioactive scaffold synthesis |

-

Example : PtCl₄ promotes tandem cyclization-hydrolysis-elimination cascades in bromo-tethered substrates .

Deprotection and Tosyl Group Manipulation

The tosyl group can be selectively removed or modified:

Tosyl Deprotection

Sulfonamide Alkylation

-

Conditions : K₂CO₃, DMF, alkyl halide, 60°C

-

Product : N-Alkylated derivatives (e.g., 1-(alkylsulfonyl)-4-bromopyrrolidin-3-one)

Radical-Mediated Reactions

The C–Br bond participates in photo- or metal-initiated radical processes:

| Initiator | Conditions | Product | Notes |

|---|---|---|---|

| AIBN | Bu₃SnH, toluene, Δ | 1-Tosylpyrrolidin-3-one (dehalogenated) | Forms unsubstituted lactam |

| Fe(acac)₃ | UV light, DCM | Cross-coupled sp³–sp³ hybrids | Limited scope |

Hypothetical Reactivity and Unexplored Pathways

-

Michael Additions : The electron-deficient lactam carbonyl may undergo conjugate additions with organocuprates.

-

Electrophilic Aromatic Substitution : Direct functionalization of the tosyl aryl ring is plausible under Friedel-Crafts conditions.

Applications De Recherche Scientifique

While a comprehensive overview of "4-Bromo-1-tosylpyrrolidin-3-one" applications, including detailed data tables and case studies, is not available within the provided search results, information regarding the applications of related compounds and synthetic methodologies can be gathered.

Synthesis and chemical properties:

- 4'-Bromo-3'-methylacetophenone 4'-Bromo-3'-methylacetophenone can be synthesized from 4-bromo-3-methylbenzaldehyde via a reaction with methyl magnesium bromide followed by oxidation using pyridinium chlorochromate . It is a versatile building block and can be used as a reactant, reagent, or specialty chemical in the synthesis of complex compounds .

- 4-Bromo-1-butene 4-Bromo-1-butene is used in the synthesis of 4-(3-butenyloxy)benzoic acid and largazole. It is also used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine (biotoxin), and in the preparation of dienehydrazides .

- 4-Bromo-1-butyne 4-Bromo-1-butyne is used for pharmaceutical intermediates .

Applications of Indole Derivatives and related compounds:

- Anticancer activity Some compounds exhibited significant anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines . Compound 19 induced G0/G1 cell cycle arrest, triggered apoptosis, disrupted mitochondrial membrane potential, increased reactive oxygen species levels, reduced intracellular glutathione, elevated intracellular calcium ions, and activated caspase cascades. It also significantly suppressed key regulators of the PI3K/AKT/mTOR pathway in MDA-MB-231 cells . Compound 20 was identified as the most potent anticancer compound against MCF-7 breast cancer cells .

- Vascular disrupting activity Compound 6 demonstrated vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice by over 90% within 2.5 h .

- Antimicrobial activity Some synthesized compounds were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Additional compounds and applications:

- Lactam synthesis: A reaction conducted on optically active 3k(S) (obtained from L-phenyl alanine) yielded the product 5k(R) with excellent ee (>99.9). Several chiral pure bromo propargyl amides were synthesized from various amino acids and converted to the corresponding enantiomerically enriched lactam adducts (5l-o) in excellent yields (88-95%). The reaction could also be extended to the synthesis of 5,5-disubstituted γ-lactam 5p in practical yield of 82% .

- This compound: The safety data sheet indicates that it is a chemical with the product name this compound .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-tosylpyrrolidin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparaison Avec Des Composés Similaires

4-Bromo-1-tosylpyrrolidin-2-one: Similar structure but with the bromine atom at a different position.

4-Chloro-1-tosylpyrrolidin-3-one: Similar structure but with a chlorine atom instead of bromine.

4-Bromo-1-mesylpyrrolidin-3-one: Similar structure but with a mesyl group instead of a tosyl group.

Uniqueness: 4-Bromo-1-tosylpyrrolidin-3-one is unique due to the specific combination of the bromine atom and the tosyl group, which can influence its reactivity and potential applications. The presence of the tosyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic processes.

Activité Biologique

Overview

4-Bromo-1-tosylpyrrolidin-3-one is a synthetic compound with the molecular formula CHBrNOS. It is characterized by the presence of a bromine atom and a tosyl group attached to a pyrrolidinone ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the bromination of a pyrrolidinone derivative followed by tosylation. Common methods include the reaction of 4-bromo-3-nitrotoluene with sulfonyl chloride in the presence of a base, yielding the target compound with high purity and yield .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve modulation of enzymatic activity or receptor signaling pathways, although specific details are still under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific cancer types targeted include breast cancer and melanoma, with ongoing research aimed at elucidating the precise pathways involved .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

- Anticancer Research : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values reported at approximately 15 µM .

- Mechanistic Insights : Further research has suggested that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis

To provide context on its biological activity, here is a comparison of this compound with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Significant against Gram-positive and Gram-negative bacteria | Effective against breast cancer cells | Contains both bromine and tosyl groups |

| 4-Chloro-1-tosylpyrrolidin-3-one | Moderate | Limited | Chlorine substitution affects reactivity |

| 4-Bromo-1-mesylpyrrolidin-3-one | Moderate | Effective against certain cancer lines | Mesyl group impacts solubility |

Propriétés

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-8-2-4-9(5-3-8)17(15,16)13-6-10(12)11(14)7-13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHSUXXRBWNDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570312 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170456-82-3 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.